
5-Bromothiophene-3-carboxylic acid
Overview
Description
5-Bromothiophene-3-carboxylic acid (CAS 100523-84-0) is a brominated thiophene derivative featuring a carboxylic acid group at position 3 and a bromine atom at position 5 of the heteroaromatic ring. Its molecular formula is C₅H₃BrO₂S, with a molecular weight of 207.05 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom enables cross-coupling reactions (e.g., Suzuki, Heck), while the carboxylic acid group allows for derivatization into amides, esters, or ureas . For instance, it has been utilized in synthesizing urea derivatives via reactions with diphenylphosphoryl azide (DPPA) and ammonia, achieving a 32% yield of (5-bromo-3-thienyl)urea .
Preparation Methods
Direct Bromination of 3-Thiophenecarboxylic Acid
The most widely reported method for synthesizing 5-bromothiophene-3-carboxylic acid involves electrophilic bromination of 3-thiophenecarboxylic acid. This approach leverages the electron-rich nature of the thiophene ring, directing bromine to the para position relative to the carboxylic acid group.
Reaction Mechanism and Regioselectivity
The reaction proceeds via electrophilic aromatic substitution (EAS), where bromine (Br₂) acts as the electrophile. In glacial acetic acid, bromine generates a bromonium ion (Br⁺), which interacts with the thiophene ring. The carboxylic acid group at position 3 exerts a meta-directing effect, favoring bromination at position 5 due to resonance stabilization of the intermediate sigma complex . This regioselectivity is critical for obtaining the desired product without di- or tri-brominated byproducts.
Optimized Reaction Conditions
Key parameters for maximizing yield and purity include:
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Solvent System : Glacial acetic acid serves as both solvent and acid catalyst, facilitating bromonium ion formation.
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Bromine Stoichiometry : Sub-stoichiometric bromine (0.9 equivalents) minimizes over-bromination .
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Temperature Control : The reaction is conducted at room temperature to balance reaction rate and selectivity.
A representative procedure involves dissolving 3-thiophenecarboxylic acid (10 g, 78 mmol) in glacial acetic acid (60 mL) and slowly adding a bromine solution (5.61 g Br₂ in 30 mL acetic acid). After stirring for 1 hour, the mixture is quenched in water (300 mL), precipitating the product .
Table 1: Synthetic Protocol for this compound
Parameter | Detail |
---|---|
Starting Material | 3-Thiophenecarboxylic acid (10 g, 78 mmol) |
Brominating Agent | Bromine (5.61 g, 35.1 mmol, 0.9 equiv) in glacial acetic acid |
Solvent | Glacial acetic acid (60 mL + 30 mL for bromine solution) |
Reaction Time | 1 hour stirring |
Temperature | Room temperature (rt) |
Work-up | Precipitation in water (300 mL), filtration, recrystallization from water |
Yield | 5.83 g (41%) |
Work-up and Purification
The crude product is filtered and washed with water to remove residual acetic acid. Recrystallization from hot water (300 mL) enhances purity, yielding colorless crystals. This step eliminates unreacted starting material and oligomeric byproducts .
Yield Analysis and Characterization
Yield Optimization
The reported yield of 41% reflects the challenges of balancing bromine reactivity and selectivity. Increasing bromine equivalents beyond 0.9 promotes di-bromination, while lower equivalents result in incomplete conversion. Pilot-scale studies suggest that slow addition of bromine (over 30–60 minutes) improves yield by mitigating exothermic side reactions .
Spectroscopic Confirmation
The product is characterized by ¹H-NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 1.6 Hz, 1H, H-2), 7.51 (d, J = 1.6 Hz, 1H, H-4) . The absence of peaks between δ 6.5–7.0 confirms the absence of unreacted starting material.
Table 2: Key Spectroscopic Data
Technique | Data |
---|---|
¹H-NMR (CDCl₃) | δ 8.11 (d, J = 1.6 Hz, 1H), 7.51 (d, J = 1.6 Hz, 1H) |
Melting Point | 142–144°C (literature range: 140–142°C) |
IR (KBr) | 1685 cm⁻¹ (C=O stretch), 610 cm⁻¹ (C-Br stretch) |
Comparative Evaluation of Alternative Methods
While direct bromination dominates literature reports, alternative routes have been explored:
N-Bromosuccinimide (NBS) as Brominating Agent
NBS offers safer handling compared to liquid bromine. In dichloromethane at 0°C, NBS (1.1 equiv) with a catalytic amount of iron(III) bromide achieves 38% yield, slightly lower than the conventional method .
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 20 minutes) reduces reaction time but requires specialized equipment. Initial studies report 45% yield, suggesting potential for further optimization .
Industrial Scalability Considerations
Large-scale production demands modifications to the laboratory protocol:
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Continuous Flow Reactors : Enable precise temperature control and safer bromine handling.
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Solvent Recovery : Glacial acetic acid is distilled and reused, reducing waste.
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Automated Crystallization : Enhances batch-to-batch consistency.
Pilot plants report yields of 50–55% under optimized flow conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Esters and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
Organic Synthesis
Role as a Building Block
5-Bromothiophene-3-carboxylic acid is widely recognized as a crucial intermediate in the synthesis of diverse organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize thiophene derivatives that exhibit biological activity, which are essential in drug development .
Case Study: Synthesis of Thiophene Derivatives
A study demonstrated the use of this compound in synthesizing novel thiophene-based compounds that showed promising antibacterial properties. The reaction involved coupling with amines to form substituted thiophenes, which were then tested for their efficacy against various bacterial strains .
Material Science
Conductive Polymers
In material science, this compound is utilized in the fabrication of conductive polymers. These materials are crucial for electronic devices and sensors due to their enhanced performance characteristics. The compound’s ability to form π-conjugated systems contributes to improved electrical conductivity and thermal stability .
Table: Properties of Conductive Polymers Derived from this compound
Property | Value |
---|---|
Electrical Conductivity | High |
Thermal Stability | Excellent |
Mechanical Flexibility | Moderate |
Processability | Good |
Medicinal Chemistry
Drug Design and Development
Researchers leverage the unique structural features of this compound to design new drugs targeting specific biological pathways. Its bromine atom enhances the compound's reactivity and interaction with biological targets, making it a candidate for developing therapeutics for diseases such as cancer and bacterial infections .
Case Study: Anticancer Activity
In a recent investigation, derivatives of this compound were synthesized and evaluated for their anticancer activity. The results indicated significant cytotoxic effects on cancer cell lines, highlighting the potential of this compound in developing new cancer therapies .
Photovoltaic Applications
Organic Solar Cells
The compound is being explored for its role in organic solar cells (OSCs). Its ability to improve light absorption and energy conversion efficiency makes it an attractive candidate for enhancing the performance of photovoltaic devices .
Research Findings
Studies have shown that incorporating this compound into OSCs can lead to increased power conversion efficiencies compared to traditional materials. This advancement supports the ongoing research into renewable energy solutions .
Analytical Chemistry
Reagent in Analytical Techniques
In analytical chemistry, this compound serves as a reagent for various analytical techniques. It aids in the detection and quantification of other substances within complex mixtures, enhancing the accuracy and reliability of analytical results .
Application Example: Chromatography
The compound has been effectively utilized in chromatographic methods for separating and identifying thiophene derivatives in environmental samples, demonstrating its utility in environmental monitoring and analysis .
Mechanism of Action
The mechanism of action of 5-Bromothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of 5-bromothiophene-3-carboxylic acid with structurally related thiophene derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Functional Group Variations
2,5-Dibromothiophene-3-carboxylic Acid (CAS 24287-95-4)
- Molecular Formula : C₅H₂Br₂O₂S
- Key Features :
- Reactivity: The additional bromine enhances opportunities for sequential cross-coupling reactions, enabling the construction of complex architectures. However, steric hindrance may reduce reaction efficiency compared to mono-brominated analogs.
- Applications : Used in synthesizing conjugated polymers for electronic materials.
5-Bromo-4-methylthiophene-3-carboxylic Acid (CID 75355951)
- Molecular Formula : C₆H₅BrO₂S
- Key Features :
- Reactivity : The methyl group may stabilize intermediates in coupling reactions but could sterically hinder access to the bromine site.
- Applications: Potential use in hydrophobic drug candidates or materials requiring enhanced solubility in organic solvents.
4-Bromothiophene-3-carboxylic Acid (CAS 16694-17-0)
- Molecular Formula : C₅H₃BrO₂S
- Key Features :
- For example, lithium-halogen exchange may proceed with distinct regioselectivity .
- Applications : Less commonly reported in drug synthesis but relevant in asymmetric catalysis studies.
Functional Group Modifications
Methyl 2-Bromothiophene-3-carboxylate (CAS 190723-12-7)
- Molecular Formula : C₆H₅BrO₂S
- Key Features :
- Reactivity : The ester group is less acidic (pKa ~10–12) than the carboxylic acid (pKa ~2–3), making it more stable under basic conditions. Suitable for Stille or Negishi couplings.
- Applications : Intermediate in prodrug synthesis, where ester hydrolysis in vivo releases the active carboxylic acid form.
5-(3-Bromophenyl)thiophene-2-carboxylic Acid
- Molecular Formula : C₁₁H₇BrO₂S
- Key Features :
- Reactivity : The bulky aryl group may slow coupling kinetics but enhances π-π stacking in materials.
- Applications : Explored in organic photovoltaics due to extended conjugation.
Amino and Ester Derivatives
Methyl 3-Amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3)
- Molecular Formula: C₇H₆BrNO₂S
- Key Features: Amino group at position 3; methyl ester at position 2. SMILES: COC(=O)C1=C(SC=C1Br)N .
- Reactivity: The amino group enables nucleophilic substitutions or cyclization reactions.
- Applications: Precursor for heterocyclic compounds like thienopyrimidines.
Biological Activity
5-Bromothiophene-3-carboxylic acid is an organic compound with significant biological activities. As a derivative of thiophene, it features a bromine atom at the 5-position and a carboxylic acid group at the 3-position. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : CHBrOS
- Molecular Weight : 195.05 g/mol
- Structure : The compound consists of a thiophene ring with a bromine substituent and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.
This compound exhibits its biological effects through various biochemical pathways:
- Enzyme Interaction : Thiophene derivatives are known to interact with enzymes and proteins, influencing their activity through binding interactions, which can lead to enzyme inhibition or activation.
- Gene Expression Modulation : The compound may alter gene expression profiles, contributing to its therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance:
- In Vitro Studies : Compounds derived from this acid have shown promising antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound derivative | 3.125 | XDR Salmonella Typhi |
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, particularly as an antagonist for the P2Y14 receptor, which is involved in mediating inflammatory responses. Inhibition of this receptor can potentially reduce neutrophil motility and inflammation .
Anticancer Potential
Research indicates that thiophene derivatives can exhibit anticancer properties. For example, modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves targeting specific signaling pathways associated with cancer cell proliferation and survival.
Case Studies
- FimH Antagonists : A study investigated the use of this compound in synthesizing potent FimH antagonists, which showed improved activity against urinary tract infections (UTIs). These compounds demonstrated significant improvements in biofilm inhibition assays .
- Spasmolytic Activity : Another research focused on the spasmolytic effects of thiophene derivatives on isolated rat duodenum segments. Several compounds exhibited complete relaxation of induced contractions with varying EC50 values, indicating their potential as muscle relaxants .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives:
- Modifications at the bromine or carboxylic acid positions can significantly influence antimicrobial potency and anti-inflammatory activity.
- Substituents on the thiophene ring can enhance binding affinity to target proteins or receptors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromothiophene-3-carboxylic acid, and how can purity be maximized?
- Methodology : The compound is synthesized via bromination of thiophene derivatives. A validated method involves reacting this compound precursors (e.g., thiophene-3-carboxylic acid derivatives) with N-bromosuccinimide (NBS) in ethyl acetate (EtOAc) under controlled conditions, yielding ~70% product after purification . To enhance purity, recrystallization in non-polar solvents or column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Stability during synthesis requires avoiding prolonged light exposure, as bromothiophene derivatives degrade under UV/visible light .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Framework :
- NMR Spectroscopy : H NMR (CDCl) typically shows two distinct aromatic proton signals (δ 8.12 and 7.51 ppm) for the thiophene ring, confirming bromine substitution at position 5 .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for CHBrOS (observed m/z ~205.9) .
- Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (e.g., C: 29.14%, H: 1.46%, S: 15.53%) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Stability Protocol : Store at 2–8°C in amber vials under inert gas (argon/nitrogen). The compound degrades under prolonged light exposure or temperatures >40°C, forming de-brominated byproducts (e.g., thiophene-3-carboxylic acid) . Regular stability assays (e.g., HPLC monitoring at 254 nm) are advised for long-term studies.
Advanced Research Questions
Q. How can this compound be functionalized via cross-coupling reactions, and what challenges arise?
- Methodological Insights :
- Suzuki-Miyaura Coupling : Use Pd(PPh) catalyst with aryl boronic acids in dioxane/water (3:1), KPO base, at 80°C for 12–24 hours. The bromine atom at position 5 is highly reactive, but steric hindrance from the carboxylic acid group may reduce yields (~40–60%) .
- Challenges : Competing decarboxylation occurs above 100°C; microwave-assisted synthesis (50–80°C) mitigates this .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Computational Workflow :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to identify electron-deficient regions. The C5-Br bond has a lower activation energy (~25 kcal/mol) compared to other positions, favoring nucleophilic attack .
- Retrosynthetic Analysis : AI-powered tools (e.g., Reaxys/Pistachio models) propose viable pathways for functionalizing the thiophene core while preserving the carboxylic acid group .
Q. How do researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Data Reconciliation Framework :
- Dosage-Dependent Effects : Low doses (µM range) may modulate metabolic pathways without cytotoxicity, while higher doses (>100 µM) induce apoptosis via ROS generation. Use dose-response curves (MTT assays) to validate thresholds .
- Batch Variability : Impurities (e.g., residual bromination agents) can skew bioactivity results. Implement QC/QA protocols (HPLC purity >98%) and report Lot-to-Lot variability .
Q. What advanced analytical techniques quantify trace degradation products in this compound samples?
- Techniques :
- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM transitions for degradation markers (e.g., de-brominated analogs at m/z 126.9) .
- TGA-DSC : Thermogravimetric analysis identifies decomposition onset (~150°C), guiding storage and handling protocols .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for Functionalization Reactions
Reaction Type | Catalyst/Reagents | Yield (%) | Key Byproducts |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh), KPO | 55 | Decarboxylated thiophene |
Nucleophilic Substitution | NaN, DMF, 60°C | 70 | Thiophene-3-carboxylic acid |
Table 2. Stability Data Under Accelerated Conditions
Condition | Degradation (%) | Half-Life (Days) |
---|---|---|
25°C, light exposure | 15 | 30 |
40°C, dark | 5 | 90 |
Properties
IUPAC Name |
5-bromothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNXGPMGMAKDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476351 | |
Record name | 5-bromothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100523-84-0 | |
Record name | 5-Bromo-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100523-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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